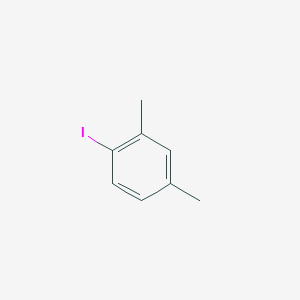

4-Iodo-m-xylene

描述

属性

IUPAC Name |

1-iodo-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNKQJAMHYKQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063356 | |

| Record name | Benzene, 1-iodo-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4214-28-2 | |

| Record name | 1-Iodo-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004214282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-m-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-m-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L963Q2G47M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodo-m-xylene can be synthesized through the iodination of m-xylene. This process typically involves the reaction of m-xylene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom by the iodine atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .

化学反应分析

Types of Reactions: 4-Iodo-m-xylene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The iodine atom can be reduced to form m-xylene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions can yield various substituted benzene derivatives.

- Oxidation reactions can produce carboxylic acids or aldehydes.

- Reduction reactions can regenerate m-xylene .

科学研究应用

4-Iodo-m-xylene is used in a variety of scientific research applications, including:

Chemistry: It serves as a reactant in the synthesis of complex organic molecules and as an intermediate in the preparation of other iodinated compounds.

Biology: It is used in the study of biological pathways and as a labeling agent in biochemical assays.

Medicine: It is involved in the development of pharmaceuticals and diagnostic agents.

Industry: It is used in the production of specialty chemicals and materials

作用机制

The mechanism of action of 4-iodo-m-xylene involves its ability to undergo various chemical reactions due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in substitution and other reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

相似化合物的比较

Structural Isomers: 4-Iodo-o-xylene and 4-Iodo-p-xylene

- 4-Iodo-o-xylene has methyl groups at the 1- and 3-positions (ortho to iodine). Its boiling point (106–108°C ) is significantly lower than the meta isomer, likely due to reduced symmetry and weaker intermolecular forces .

| Property | 4-Iodo-m-xylene | 4-Iodo-o-xylene |

|---|---|---|

| Boiling Point (°C) | 231–232 | 106–108 |

| Density (g/cm³) | 1.628 | 1.633 |

| Symmetry | Higher (meta-methyls) | Lower (ortho-methyls) |

Mono-Substituted Analogues: 4-Iodotoluene and 4-Iodoanisole

4-Iodotoluene (C₇H₇I, CAS 622-43-8) and 4-Iodoanisole (C₇H₇IO, CAS 696-62-8) lack the second methyl group, altering reactivity and physical properties:

- 4-Iodotoluene has a single methyl group (para to iodine). Its boiling point (211–213°C ) is lower than this compound, reflecting reduced molecular weight and weaker van der Waals interactions .

- 4-Iodoanisole replaces a methyl with a methoxy group. The electron-donating methoxy group enhances reactivity in electrophilic substitutions but reduces stability under oxidative conditions compared to methyl groups .

| Property | This compound | 4-Iodotoluene | 4-Iodoanisole |

|---|---|---|---|

| Molecular Weight | 232.06 | 218.03 | 234.04 |

| Boiling Point (°C) | 231–232 | 211–213 | 237 |

| Key Reactivity | Iodine-lithium exchange | Electrophilic substitution | Alkynylation reactions |

Hypervalent Iodine Compounds

Stability and Handling

生物活性

4-Iodo-m-xylene (C₈H₉I) is an organoiodine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the presence of an iodine atom attached to the meta position of the xylene molecule. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in various chemical reactions, particularly in catalysis and medicinal chemistry. Research has indicated several potential applications:

- Antimicrobial Activity : Some studies have suggested that iodine-containing compounds exhibit antimicrobial properties. The presence of iodine in this compound may enhance its efficacy against certain microbial strains.

- Catalytic Applications : this compound has been utilized in catalytic processes, particularly in C–H activation reactions. Its ability to form stable complexes with transition metals enhances its utility as a ligand in various catalytic systems .

The biological mechanisms through which this compound exerts its effects are not fully elucidated but can be inferred from related studies:

- C–H Activation : The compound participates in directed arylation reactions, where it acts as an arylating agent. This process involves the formation of aryl radicals, which can further react with various substrates to yield complex organic molecules .

- Interaction with Biological Targets : The iodine atom may play a crucial role in modulating interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding.

Table 1: Summary of Biological Activities and Findings

Detailed Findings

-

Catalytic Efficiency :

In experiments assessing the catalytic efficiency of this compound in C–H activation, it was found that the compound facilitated reactions at significantly lower temperatures compared to traditional catalysts. This was attributed to the unique electronic properties conferred by the iodine substituent . -

Antimicrobial Studies :

A study exploring the antimicrobial efficacy of various organoiodine compounds highlighted that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents . -

Ligand Behavior :

Research into the coordination chemistry involving this compound revealed that it forms stable complexes with palladium and other transition metals, enhancing reaction rates in cross-coupling reactions .

常见问题

Q. How can researchers confirm the identity of 4-Iodo-m-xylene and distinguish it from structural isomers?

To verify the compound’s identity, use analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data (e.g., H-NMR chemical shifts for aromatic protons and methyl groups) with literature values. Databases like SciFinder or Reaxys provide peer-reviewed spectral data for known compounds . Cross-referencing the CAS number (4214-28-2) and molecular formula (CHI) ensures accuracy .

Q. What methods are recommended for synthesizing this compound in a laboratory setting?

Common synthetic routes include iodination of m-xylene derivatives via electrophilic aromatic substitution. For example, using iodine monochloride (ICl) or a directed ortho-metalation strategy. Post-synthesis, purify the product via column chromatography and validate purity through melting point analysis and gas chromatography-mass spectrometry (GC-MS) . Always adhere to safety protocols, including fume hood use and personal protective equipment (PPE) .

Q. How can researchers obtain reliable physical property data (e.g., melting point, boiling point) for this compound?

Consult authoritative databases like Reaxys or SciFinder for experimentally determined values. If literature data is sparse, extrapolate from structurally similar compounds (e.g., 4-Iodo-o-xylene, bp: 106–108°C) while noting potential deviations due to substituent positioning . Experimental determination via differential scanning calorimetry (DSC) or distillation under reduced pressure is advised for validation .

Q. What safety considerations are critical when handling this compound?

The compound may pose risks due to its iodine content and aromatic structure. Use PPE (gloves, goggles, lab coat), work in a well-ventilated area, and avoid skin contact. Waste disposal must comply with hazardous material regulations, utilizing licensed chemical waste services .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Employ palladium-catalyzed methodologies (e.g., Suzuki-Miyaura coupling) to assess aryl iodide reactivity. Control variables include catalyst loading, solvent polarity, and temperature. Use C-NMR to track reaction progress and isolate products via crystallization. Compare yields and kinetics with meta-substituted analogs to evaluate steric/electronic effects .

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound?

Perform independent spectral acquisition under standardized conditions (e.g., solvent, concentration) and compare with literature. If discrepancies persist, validate via high-resolution MS (HRMS) or X-ray crystallography. Statistical tools like principal component analysis (PCA) can identify outliers in aggregated datasets .

Q. How can systematic errors in quantifying this compound’s environmental persistence be minimized?

Use isotope-labeled internal standards (e.g., C-labeled analogs) in mass spectrometry to correct for matrix effects. Replicate experiments across multiple batches and laboratories to assess reproducibility. Employ control samples to account for abiotic degradation .

What frameworks guide the formulation of rigorous research questions about this compound’s applications?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and academic relevance. For example: “How does the meta-substitution pattern in this compound influence its electronic properties compared to para-substituted analogs?” Incorporate PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .

Q. How should researchers present large datasets (e.g., reaction optimization screens) in publications?

Follow IB guidelines: include raw data in appendices and processed data (e.g., averaged yields, error bars) in the main text. Use tables to summarize optimal conditions and figures (e.g., Arrhenius plots) to illustrate trends. Annotate uncertainties (e.g., ±2% SD) and methodological limitations .

Q. What metrics are essential for evaluating the thermodynamic stability of this compound in solution-phase studies?

Measure decomposition kinetics via UV-Vis spectroscopy under varying pH and temperature. Calculate activation energy () using the Arrhenius equation. Compare with computational models (e.g., density functional theory) to validate experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。